![molecular formula C16H18O8 B1671412 4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one CAS No. 28541-83-5](/img/structure/B1671412.png)
4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Overview
Description
4-Methylumbelliferyl-alpha-D-mannopyranoside: is a fluorogenic substrate used primarily for the detection and quantification of alpha-mannosidase activity in various biological samples . This compound is known for its ability to yield a blue fluorescent solution upon cleavage, making it a valuable tool in biochemical assays .
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl α-D-mannopyranoside is the enzyme α-D-mannosidase . This enzyme plays a crucial role in the degradation of glycoproteins in the cells .
Mode of Action
4-Methylumbelliferyl α-D-mannopyranoside acts as a fluorogenic substrate for α-D-mannosidase . When the enzyme cleaves this compound, it yields a blue fluorescent solution . This fluorescence can be measured and used to quantify the activity of α-D-mannosidase in various biological samples .
Biochemical Pathways
The action of 4-Methylumbelliferyl α-D-mannopyranoside is involved in the lysosomal degradation pathway of glycoproteins . The cleavage of this compound by α-D-mannosidase is a part of the broader process of breaking down complex sugar molecules in the cell .
Pharmacokinetics
Its solubility in pyridine (20 mg/ml) suggests that it may have good bioavailability .
Result of Action
The cleavage of 4-Methylumbelliferyl α-D-mannopyranoside by α-D-mannosidase results in the production of a blue fluorescent solution . This fluorescence is a direct result of the compound’s interaction with its target enzyme. The intensity of the fluorescence can be used to measure the activity of α-D-mannosidase in the sample .
Action Environment
The action of 4-Methylumbelliferyl α-D-mannopyranoside is influenced by environmental factors such as temperature and pH. It is recommended to store the compound at -20°C to maintain its stability . The fluorescence of the compound is best observed at a pH of 7.0 .
Biochemical Analysis
Biochemical Properties
4-Methylumbelliferyl a-D-mannopyranoside is a substrate for α-D-mannosidase . This enzyme breaks down mannose residues in glycoproteins . The compound is also specific for other enzymes such as acid phosphatase, alpha-glycosidase, beta-glucuronidase, and alpha-galactosidase .
Cellular Effects
The compound has been shown to inhibit the model system of human liver cells by binding to the enzyme active site and blocking enzymatic activity . The binding constants of 4-Methylumbelliferyl a-D-mannopyranoside with these enzymes are determined using kinetic techniques .
Molecular Mechanism
The molecular mechanism of 4-Methylumbelliferyl a-D-mannopyranoside involves its interaction with the active site of the enzyme, leading to the inhibition of enzymatic activity . This interaction results in the cleavage of the compound, yielding a blue fluorescent solution .
Temporal Effects in Laboratory Settings
The compound has been shown to have a pH optimum of 3.5 and is stable in acidic conditions
Metabolic Pathways
4-Methylumbelliferyl a-D-mannopyranoside is involved in the metabolic pathways related to the breakdown of mannose residues in glycoproteins
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl-alpha-D-mannopyranoside typically involves the glycosylation of 4-methylumbelliferone with a mannose derivative. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale production, with optimizations for yield and purity. The compound is usually produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: 4-Methylumbelliferyl-alpha-D-mannopyranoside primarily undergoes hydrolysis reactions catalyzed by alpha-mannosidase. This hydrolysis results in the release of 4-methylumbelliferone, which is fluorescent .
Common Reagents and Conditions:
Reagents: Alpha-mannosidase enzyme, water.
Major Products: The major product of the hydrolysis reaction is 4-methylumbelliferone, which exhibits fluorescence under UV light .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. It has been studied for its potential as an anti-virulence agent against Escherichia coli by targeting the FimH lectin domain, which is crucial for bacterial adhesion and biofilm formation. This mechanism suggests that the compound could serve as a novel therapeutic option for urinary tract infections, potentially reducing the need for traditional antibiotics .
Antioxidant Activity
The compound has demonstrated antioxidant properties. Studies have shown that it can scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This activity is particularly relevant in the context of diseases associated with oxidative stress .
Anti-inflammatory Effects
In vitro studies have indicated that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory conditions .
Enzyme Substrate
4-Methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one serves as a fluorogenic substrate for α-D-mannosidase. The hydrolysis of this compound by the enzyme results in the production of a fluorescent product (4-methylumbelliferone), which can be quantified to assess enzyme activity in various biological samples . This application is crucial for studying glycoprotein metabolism and lysosomal degradation pathways.
Cellular Impact Studies
The compound has been utilized in cellular assays to evaluate its effects on human liver cells. It has been observed to inhibit cellular processes by binding to enzyme active sites and blocking enzymatic activity. This characteristic makes it valuable for understanding metabolic pathways and drug interactions at the cellular level .
Metabolomics
In metabolomic studies, compounds like this compound are analyzed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). These techniques allow researchers to identify and quantify metabolites in complex biological samples, providing insights into metabolic changes associated with disease states or treatment responses .
Summary of Key Findings
Comparison with Similar Compounds
4-Methylumbelliferyl-beta-D-mannopyranoside: Similar in structure but specific for beta-mannosidase.
4-Methylumbelliferyl-alpha-D-glucopyranoside: Used for alpha-glucosidase activity assays.
4-Methylumbelliferyl-beta-D-galactopyranoside: Specific for beta-galactosidase.
Uniqueness: 4-Methylumbelliferyl-alpha-D-mannopyranoside is unique in its specificity for alpha-mannosidase, making it an essential tool for studying this enzyme’s activity and related biological processes .
Biological Activity
ES9-17 is a chemically modified analog of the compound ES9, specifically designed to inhibit clathrin-mediated endocytosis (CME) without the undesirable protonophore activity associated with its predecessor. This article presents a comprehensive overview of the biological activity of ES9-17, including its mechanisms of action, experimental findings, and potential applications in cellular biology.
ES9-17 primarily functions as an inhibitor of clathrin heavy chain (CHC), a crucial protein involved in the formation of clathrin-coated vesicles during CME. The compound's design aimed to separate its endocytosis-inhibiting properties from its protonophore effects, which had been problematic in previous studies with ES9. The structural modifications made to create ES9-17 allowed it to retain its ability to inhibit CME while eliminating cytotoxic effects related to acidification of the cytosol .
Inhibition of Endocytosis
Research has shown that ES9-17 effectively inhibits FM4-64 uptake in Arabidopsis root epidermal cells with an IC50 value of 13 µM . This concentration was determined to significantly reduce endocytosis without affecting cellular ATP levels, indicating a lack of cytotoxicity at this dosage .
The following table summarizes the key experimental results regarding ES9-17's biological activity:
Parameter | Value |
---|---|
IC50 for FM4-64 Uptake | 13 µM |
Concentration for Analysis | 30 µM |
Effect on Cellular ATP | No significant decrease |
Reversibility of Inhibition | Yes (recovery after washout) |
Case Studies
- Arabidopsis Studies : In experiments conducted on Arabidopsis, ES9-17 was shown to inhibit the internalization of various plasma membrane-localized cargos. The compound's effects were reversible, as evidenced by the recovery of FM4-64 uptake after washing out the compound .
- Human Cell Studies : Similar inhibitory effects were observed in human HeLa cells, confirming the broad applicability of ES9-17 across different biological systems. The ability to inhibit CME in both plant and animal cells underscores the potential utility of ES9-17 as a tool for studying endocytosis mechanisms .
Structural Activity Relationship (SAR)
The development of ES9-17 involved a detailed structural activity relationship analysis to identify modifications that would enhance specificity for CHC while reducing unwanted side effects. The introduction of specific functional groups allowed for selective targeting and minimized off-target interactions that could lead to cytotoxicity .
Potential Applications
Given its specificity and effectiveness, ES9-17 is positioned as a valuable tool for researchers studying CME and related cellular processes. Its application could extend to:
- Investigating the role of CME in signal transduction pathways.
- Exploring therapeutic strategies targeting endocytic pathways in diseases where CME is dysregulated.
- Developing new chemical probes for further research into clathrin function.
Properties
IUPAC Name |
4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDPTGPSBJVHCN-VMMWWAARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020647 | |
Record name | 4-Methylumbelliferyl alpha-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | Methylumbelliferyl-alpha-D-mannopyranoside | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15634 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
28541-83-5 | |
Record name | 4-Methylumbelliferyl α-D-mannopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28541-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylumbelliferyl alpha-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(α-D-mannopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.597 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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